molecular formula C22H17FN2O4S2 B2421682 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895470-86-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2421682
CAS No.: 895470-86-7
M. Wt: 456.51
InChI Key: LHOGFYHQCPQGAJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, a compound featuring a benzo[d]thiazole moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d]thiazole ring followed by the introduction of the sulfonamide and propanamide functionalities. The specific synthetic pathway can influence the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus1 µg/mL
Compound BE. faecium2 µg/mL
Compound CC. auris>64 µg/mL

Note: The MIC values indicate the concentration required to inhibit bacterial growth.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound DHT291.61 ± 1.92
Compound EJurkat1.98 ± 1.22

IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antimicrobial agents .
  • Anticancer Research : In vitro studies indicated that thiazole-containing compounds significantly reduced tumor growth in xenograft models, suggesting their potential for development as anticancer therapeutics .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGFYHQCPQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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